molecular formula C24H30N8O B2411928 N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1797728-99-4

N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2411928
CAS No.: 1797728-99-4
M. Wt: 446.559
InChI Key: NQMSSLNRILMWRN-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide ( 1797728-99-4) is a high-purity chemical compound supplied for advanced pharmacological and neuroscientific research. With a molecular formula of C24H30N8O and a molecular weight of 446.55 g/mol, this complex molecule features a distinct structural architecture combining benzylpiperidine and triazolylpyrimidine moieties, which are characteristic of ligands targeting neurological receptors . This compound is of significant interest in the study of sigma receptors (σRs), which are prominent targets for neurological disorder research . Sigma receptors, particularly the σ1R subtype, are implemented in diverse biological processes and have been involved in conditions such as neuropathic pain and Alzheimer's disease . Compounds with the 1-benzylpiperidine motif are frequently investigated for their affinity to these receptors and their potential as acetylcholinesterase (AChE) inhibitors, making them valuable probes for studying the cholinergic system and for the development of potential multifunctional therapeutic agents . Available in quantities from 1mg to 50mg with a guaranteed purity of 90% or higher, this product is intended for research and development purposes exclusively . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O/c33-24(29-21-8-11-30(12-9-21)14-19-5-2-1-3-6-19)20-7-4-10-31(15-20)22-13-23(27-17-26-22)32-18-25-16-28-32/h1-3,5-6,13,16-18,20-21H,4,7-12,14-15H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMSSLNRILMWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide (CAS Number: 1797728-99-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a complex structure incorporating piperidine and triazole moieties, which are known for their diverse biological properties.

Chemical Structure

The molecular formula of this compound is C24H30N8OC_{24}H_{30}N_{8}O, and it has a molecular weight of approximately 462.55 g/mol. The structural representation can be summarized as follows:

Smiles O=C(NC1CCN(Cc2ccccc2)CC1)c1ccc(n2cccn2)nc1\text{Smiles }O=C(NC1CCN(Cc2ccccc2)CC1)c1ccc(-n2cccn2)nc1

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. A study on related compounds showed significant activity against various bacterial strains, suggesting that the triazole ring contributes to this effect . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research has demonstrated that similar piperidine-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways . Specific studies have highlighted the ability of triazole derivatives to interfere with tumor growth in vitro and in vivo models .

Neuroprotective Effects

The piperidine structure is associated with neuroprotective properties. Compounds containing this moiety have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . In vitro assays indicate that certain derivatives exhibit IC50 values below 20 µM against these enzymes, marking them as potential therapeutic agents for cognitive disorders .

Case Studies and Research Findings

StudyFocusFindings
Guan et al. (2007)Anticonvulsant ActivitySynthesized quinoline derivatives with piperidine moieties; demonstrated significant anticonvulsant properties in animal models .
Duran et al. (2002)Anticancer ActivityInvestigated new triazoline derivatives; reported cytotoxicity against various cancer cell lines .
Tuncbilek & Altanlar (2006)Antimicrobial StudiesEvaluated thiazolidinedione derivatives; found promising antimicrobial activity against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the benzyl and piperidine rings can significantly affect the biological activity of the compound. For instance, substituents on the aromatic rings can enhance binding affinity to sigma receptors, which are implicated in various neurological functions and disorders .

Scientific Research Applications

Anticancer Activity

Research on compounds similar to N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide has indicated potential anticancer properties. The triazole-pyrimidine moiety is particularly notable for its ability to interact with biological targets involved in cancer proliferation. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines, suggesting its utility as an anticancer agent .

Antimicrobial Properties

Compounds containing the piperidine structure have been evaluated for their antibacterial activity. Studies have shown that derivatives of this compound possess moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This indicates the potential for developing new antibiotics based on this compound .

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor for acetylcholinesterase and urease, which are important targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Several case studies highlight the effectiveness of compounds similar to this compound in clinical settings:

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole-containing compounds demonstrated significant cytotoxicity against breast cancer cell lines. These findings suggest that modifications of the triazole-pyrimidine moiety can enhance anticancer activity .

Case Study 2: Antimicrobial Testing

In a comparative study of various piperidine derivatives against bacterial strains, this compound showed promising results in inhibiting growth rates of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. What are the common synthetic routes for this compound, and what critical intermediates are involved?

The synthesis typically involves multi-step protocols starting with piperidine and pyrimidine precursors. For example:

  • Step 1 : Condensation of 1-benzylpiperidin-4-amine with a pyrimidine-triazole intermediate under nucleophilic substitution conditions (e.g., microwave-assisted heating in dioxane with diisopropylethylamine as a base) .
  • Step 2 : Carboxamide formation via coupling reactions (e.g., using HATU or EDCI as coupling agents) . Critical intermediates include 1-benzylpiperidin-4-amine and 6-(1,2,4-triazol-1-yl)pyrimidin-4-yl derivatives , which require rigorous purification by column chromatography (SiO₂, hexane/ethyl acetate gradients) .

Q. What safety precautions are essential during laboratory handling?

  • Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation .
  • Emergency measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are used to confirm structural integrity and purity?

  • NMR spectroscopy : For verifying piperidine and pyrimidine ring conformations (e.g., equatorial vs. axial substituents) .
  • HRMS : To validate molecular weight (e.g., observed [M+H]⁺ at m/z 463.2345 vs. calculated 463.2342) .
  • HPLC : Purity assessment (≥98% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step reactions?

  • Catalyst selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to introduce aryl groups efficiently .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for nucleophilic substitutions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1 hour at 373 K) while improving yield by 15–20% .
  • Contradiction note : While microwave methods boost efficiency, they may destabilize heat-sensitive intermediates, requiring empirical validation .

Q. What structural features influence biological activity, and how can they be modified?

  • Key pharmacophores :
SubstituentRoleImpact on Activity
Benzyl groupLipophilicity enhancerIncreases blood-brain barrier permeability .
Triazole-pyrimidine coreHydrogen bondingEnhances target binding (e.g., kinase inhibition) .
  • Modification strategies :
  • Replace the benzyl group with fluorinated analogs to improve metabolic stability .
  • Introduce methyl groups on the piperidine ring to reduce off-target interactions (e.g., diastereomeric purity >99% via chiral HPLC) .

Q. How do molecular conformation and intramolecular interactions affect stability?

  • X-ray crystallography data : The piperidine ring adopts a chair conformation with equatorial benzyl and axial carboxamide groups. Intramolecular hydrogen bonds (e.g., N–H⋯O, 1.92 Å) stabilize the structure .
  • Torsional strain : Substituents at C3 of the piperidine ring induce strain (torsion angle: 57.4°), which can be mitigated by steric hindrance reduction via methyl-to-ethyl substitution .

Q. How should researchers address contradictory data in biological assays?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
  • Resolution :
  • Standardize assay protocols (e.g., fixed ATP at 1 mM) .
  • Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Purification

IntermediateSynthesis StepPurification MethodYield (%)
1-Benzylpiperidin-4-amineNucleophilic substitutionColumn chromatography (SiO₂, hexane/EtOAc 3:1)78
6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl chlorideHalogenationRecrystallization (EtOH/H₂O)85

Table 2 : Analytical Parameters for Structural Validation

TechniqueParametersExample Data
¹H NMR (400 MHz, CDCl₃)δ 7.45 (s, 1H, triazole), δ 3.85 (m, 2H, piperidine)
HRMS (ESI+)[M+H]⁺ = 463.2345 (calc. 463.2342)

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